molecular formula C18H20N2O2 B7473183 N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide

N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide

Cat. No. B7473183
M. Wt: 296.4 g/mol
InChI Key: OKMUFIJZIOGSKM-UHFFFAOYSA-N
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Description

N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide, commonly known as DCF, is a chemical compound that has been widely used in scientific research. DCF is a member of the benzamide family and is known for its ability to inhibit the activity of protein kinase C (PKC).

Mechanism of Action

DCF works by binding to the regulatory domain of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide, preventing the enzyme from becoming activated. Specifically, DCF binds to the C1B domain of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide, which is involved in the enzyme's activation by diacylglycerol (DAG).
Biochemical and Physiological Effects:
DCF has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide activity, DCF has also been shown to inhibit the activity of other enzymes, including phospholipase A2 and protein kinase A. DCF has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using DCF in lab experiments is its specificity for N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide. Because DCF binds specifically to the C1B domain of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide, it is able to inhibit N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide activity without affecting other signaling pathways. However, one limitation of using DCF is its potential toxicity. DCF has been shown to be toxic to some cell types, and caution should be exercised when using DCF in experiments.

Future Directions

There are many potential future directions for research involving DCF. One area of research that has received increasing attention in recent years is the role of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide in cancer. DCF has been shown to inhibit the growth of some cancer cell lines, and further research is needed to explore the potential therapeutic applications of DCF in cancer treatment. Additionally, research is needed to better understand the mechanisms underlying DCF's anti-inflammatory effects, as well as its potential use in the treatment of other inflammatory conditions. Finally, research is needed to explore the potential of DCF as a tool for studying other signaling pathways and enzymes beyond N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide.

Synthesis Methods

DCF can be synthesized using a variety of methods. One common method involves the reaction of 3-nitrobenzoyl chloride with dimethylamine, followed by reduction of the resulting nitro compound with zinc in acetic acid. The resulting amine is then reacted with 2,3-dimethylbenzoyl chloride to yield DCF.

Scientific Research Applications

DCF has been used in a variety of scientific research applications. One area of research where DCF has been particularly useful is in the study of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide signaling pathways. N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide is a family of enzymes that play a critical role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. DCF has been shown to inhibit the activity of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide, making it a valuable tool for studying the role of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide in these processes.

properties

IUPAC Name

N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-7-5-10-16(13(12)2)17(21)19-15-9-6-8-14(11-15)18(22)20(3)4/h5-11H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMUFIJZIOGSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide

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